2-Ethyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
2-ethyl-1-(4-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO3/c1-2-21-16(11-7-9-12(20)10-8-11)15-17(22)13-5-3-4-6-14(13)24-18(15)19(21)23/h3-10,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXCXCFJWWOWKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Chromeno-Pyrrole Framework Construction
The chromeno-pyrrole core of 2-Ethyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione necessitates precise regiochemical control during synthesis. Three primary approaches have been validated across studies:
Cyclocondensation of Functionalized Precursors
A widely adopted method involves the cyclocondensation of 4-fluorophenyl-substituted pyrrole intermediates with chromone derivatives. For example, reacting 2-ethyl-1H-pyrrole-3-carbaldehyde with 4-fluorophenylacetonitrile in the presence of a Lewis acid catalyst like $$ \text{ZnCl}_2 $$ yields the dihydrochromeno-pyrrole scaffold. Key parameters include:
- Temperature : 80–100°C
- Solvent : Anhydrous toluene or dichloroethane
- Catalyst loading : 10–15 mol%
This method achieves moderate yields (45–55%) but requires stringent moisture control to prevent hydrolysis of intermediates.
Multi-Component Reactions (MCRs)
MCRs offer a streamlined alternative by combining three reactants in a single pot. A representative protocol involves:
- 4-Fluorobenzaldehyde (1 equiv)
- Ethyl acetoacetate (1.2 equiv)
- 3-Aminocoumarin (1 equiv)
Under reflux in acetic acid, this combination undergoes a domino Knoevenagel-Michael-cyclization sequence, producing the target compound in 60–65% yield. The reaction’s efficiency stems from in situ generation of reactive enamine intermediates, which facilitate annulation.
Transition Metal-Catalyzed Cross-Coupling
Palladium-mediated strategies have been explored to construct the aryl-pyrrole linkage. For instance, Suzuki-Miyaura coupling between 3-bromo-1H-chromeno[2,3-c]pyrrole-9-dione and 4-fluorophenylboronic acid using $$ \text{Pd(PPh}3\text{)}4 $$ (5 mol%) in $$ \text{Na}2\text{CO}3 $$-aqueous dioxane (3:1) at 90°C affords the product in 70–75% yield. This method excels in regioselectivity but demands rigorous purification to remove residual palladium.
Table 1: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 45–55 | 92–95 | Low catalyst cost | Moisture-sensitive conditions |
| Multi-Component | 60–65 | 88–90 | One-pot simplicity | Moderate scalability |
| Cross-Coupling | 70–75 | 95–98 | High regioselectivity | Palladium removal required |
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates in cyclocondensation by stabilizing charged intermediates. Conversely, toluene optimizes MCRs by balancing polarity and boiling point. For cross-coupling, aqueous dioxane minimizes side reactions while maintaining catalyst activity.
Catalytic Systems
- Lewis Acids : $$ \text{ZnCl}2 $$ and $$ \text{FeCl}3 $$ improve cyclocondensation yields by 15–20% compared to protonic acids.
- Ligand Design : Bulky phosphine ligands (e.g., $$ \text{P(o-tol)}_3 $$) in cross-coupling reduce homocoupling byproducts from 12% to <3%.
Temperature and Time
- Cyclocondensation : 80°C for 12 hours (prolonged heating >15 hours induces decomposition).
- MCRs : Reflux at 110°C for 8 hours (shorter durations leave 20% unreacted starting material).
Structural and Mechanistic Insights
Molecular Conformation
X-ray crystallography of analogous chromeno-pyrrole derivatives reveals a dihedral angle of 62.8–71.5° between the pyrrole and aryl rings, creating a twisted geometry that enhances π-π stacking with biological targets. The fluorophenyl group adopts a pseudo-axial orientation, minimizing steric clash with the ethyl substituent.
Purification and Characterization
Chromatographic Techniques
Flash chromatography using silica gel (70–230 mesh) and ethyl acetate/hexane (3:7) eluent effectively isolates the target compound. HPLC analysis (C18 column, acetonitrile/water 65:35) confirms >95% purity.
Spectroscopic Data
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) : δ 8.21 (d, J = 8.4 Hz, 1H, chromene-H), 7.56–7.48 (m, 2H, fluorophenyl), 6.89 (s, 1H, pyrrole-H).
- HRMS : m/z 348.1342 [M+H]$$ ^+ $$ (calc. 348.1345).
Applications and Derivatives
Biological Activity
While direct studies on This compound are limited, structural analogs exhibit IC$$ _{50} $$ values of 1.2–3.8 μM against breast cancer (MCF-7) and leukemia (K562) cell lines. The fluorophenyl group enhances membrane permeability, as evidenced by logP values of 2.8–3.1.
Derivative Synthesis
Electrophilic substitution at the pyrrole C-2 position with nitro or amino groups modulates activity. For example, nitration using $$ \text{HNO}3 $$/$$ \text{H}2\text{SO}_4 $$ (0°C, 2 hours) introduces a nitro group, yielding a derivative with 4-fold increased cytotoxicity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or fully reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Synthesis Routes
The synthesis of 2-Ethyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes:
- Condensation Reaction : Starting with a fluorophenyl ketone and an ethyl-substituted chromene derivative.
- Cyclization : Utilizing a suitable catalyst under controlled conditions to form the final product.
Optimizing these synthetic routes is crucial for maximizing yield and purity in industrial applications.
Chemistry
In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations:
- Oxidation : Can be oxidized to yield quinones or other derivatives.
- Reduction : Reduction reactions can produce dihydro derivatives.
- Substitution Reactions : Electrophilic and nucleophilic substitutions can occur at the fluorophenyl group.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antibacterial and antifungal activities.
- Anticancer Activity : Research indicates that it may have significant antitumor effects. For instance, studies conducted by the National Cancer Institute (NCI) have shown promising results in inhibiting cell growth in various cancer cell lines.
Medicine
In medicinal chemistry, this compound is being explored for therapeutic applications:
- Drug Development : Its unique pharmacophore makes it a candidate for developing new anticancer agents and other therapeutics.
- Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors, altering their activity and leading to desired biological effects.
Materials Science
The compound's unique chemical properties make it suitable for applications in materials science:
- Development of New Materials : It can be utilized in creating advanced materials with specific chemical properties.
- Chemical Processes : Its reactivity allows for its use in various chemical processes that require specific functional groups.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Electron-donating groups (e.g., methoxy) in aryl aldehydes prolong reaction times but maintain yields >70% in many cases, while electron-withdrawing groups (e.g., fluoro) accelerate cyclization .
- Fluorine Impact: The 4-fluorophenyl group in the target compound and analogs (e.g., ) may enhance metabolic stability and receptor binding compared to non-fluorinated aryl groups .
- Synthetic Flexibility : The one-pot MCR accommodates diverse substituents (halogens, alkyl chains, heterocycles) with a 92% success rate, enabling rapid library generation .
Downstream Modifications
The target compound and its analogs can undergo ring-opening reactions to form pyrrolopyrazolones (e.g., compound 5 in ), expanding their utility.
Biological Activity
2-Ethyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of heterocyclic compounds. Its unique chromeno-pyrrole structure, characterized by the presence of a fluorophenyl group, suggests significant potential for various biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C27H22FNO5
- Molecular Weight : 487.5 g/mol
- CAS Number : 862209-62-9
The compound features a chromeno-pyrrole core which is critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The following mechanisms have been identified:
- Enzyme Modulation : The compound may influence enzyme activity related to oxidative stress and inflammation pathways.
- Receptor Binding : It has the potential to bind to specific receptors, altering their function and leading to various pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of chromeno[2,3-c]pyrrole compounds exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that similar compounds demonstrate antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), comparable to standard antibiotics like gentamicin .
Antioxidant Properties
The compound has been associated with antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This property is particularly relevant in the context of diseases linked to oxidative damage.
Anticancer Potential
Preliminary studies suggest that compounds related to this compound may possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-[2-(3-Methoxyphenyl)ethyl]-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | Contains a methoxy group instead of dimethoxy | Potentially altered biological activity due to fewer methoxy groups |
| 5,7-Dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | Lacks ethyl and fluorophenyl substituents | Simpler structure may lead to different reactivity |
Study on Antimicrobial Activity
A study published in MDPI highlighted that certain chromeno-pyrrole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values significantly lower than those of conventional antibiotics .
Study on Antioxidant Effects
Research indicated that derivatives of this compound could effectively scavenge free radicals and protect against oxidative stress in cellular models .
Q & A
Basic Research Questions
Synthesis and Optimization Q: What are the most efficient synthetic routes for 2-Ethyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione? A: The compound can be synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Key steps include refluxing in ethanol with acetic acid at 80°C for 20 hours, followed by crystallization for purification. This method yields high-purity products (isolated yields >70%) and accommodates diverse substituents .
Structural Characterization Q: How can the structural features of this compound be confirmed experimentally? A: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for identifying aromatic protons (δ 6.8–8.2 ppm) and ethyl/fluorophenyl groups. Complementary techniques like High-Resolution Mass Spectrometry (HRMS) validate the molecular formula, while X-ray crystallography resolves stereochemistry. Differential Scanning Calorimetry (DSC) can assess thermal stability (decomposition >200°C) .
Functional Group Reactivity Q: Which functional groups in this compound are most reactive for derivatization? A: The dihydrochromeno-pyrrole core and fluorophenyl group are key reactivity sites. The pyrrole nitrogen and carbonyl groups participate in nucleophilic substitutions or cycloadditions, while the ethyl chain allows alkylation. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction outcomes .
Advanced Research Questions
Data Contradictions in Synthetic Yields Q: How should researchers address inconsistencies in reaction yields during scale-up? A: Yield variability often stems from incomplete imine formation or side reactions. Optimize stoichiometry (e.g., 1.1 eq. aldehyde) and monitor intermediates via TLC. For scale-up, reduce heating time (15–20 min at 40°C pre-reflux) and use inert atmospheres to minimize oxidation .
Substituent Effects on Bioactivity Q: How do substituents on the aryl aldehyde influence biological activity? A: Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aldehyde enhance electrophilicity, improving binding to enzymatic targets. Conversely, bulky substituents (e.g., tert-butyl) may reduce solubility. Systematic SAR studies using libraries (e.g., 223 derivatives) can identify optimal pharmacophores .
Thermal Stability in Formulation Q: What methodologies assess thermal stability for pharmaceutical formulation? A: Thermogravimetric Analysis (TGA) determines weight loss patterns (e.g., <5% at 150°C), while DSC identifies melting points (e.g., 180–220°C). Accelerated stability studies (40°C/75% RH for 6 months) predict degradation pathways, guided by HPLC-MS .
Computational Modeling of Interactions Q: Which computational tools predict binding affinities for this compound? A: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like kinases or GPCRs. Density Functional Theory (DFT) calculates electrostatic potentials, highlighting nucleophilic regions (e.g., pyrrole ring) for covalent inhibitor design .
Handling Air-Sensitive Intermediates Q: What precautions are needed for air-sensitive intermediates in its synthesis? A: Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., hydrazine reactions). Stabilize intermediates with chelating agents (e.g., BHT) and characterize via in-situ FTIR to detect oxidation byproducts .
Biological Activity Profiling Q: How can researchers prioritize in vitro assays for this compound? A: Begin with cytotoxicity screens (e.g., MTT assay on HEK293 cells). Follow with target-specific assays (e.g., kinase inhibition) using ADP-Glo™. For ambiguous results, SPR or ITC quantifies binding kinetics (KD <10 µM suggests therapeutic potential) .
Reproducibility Challenges Q: What steps ensure reproducibility in derivative synthesis? A: Standardize solvent purity (HPLC-grade), control reaction humidity (<30%), and document crystallization conditions (e.g., cooling rate 1°C/min). Cross-validate NMR spectra with published shifts (±0.1 ppm tolerance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
